Bis(1,5-cyclooctadiene)tetra[
Description
Historical Context and Evolution of Bis(1,5-cyclooctadiene) Metal Complex Synthesis and Applications
The study of bis(1,5-cyclooctadiene) metal complexes has a rich history, with significant developments in their synthesis and application over several decades. An early and foundational example is the synthesis of bis(1,5-cyclooctadiene)nickel(0) (B103923), Ni(COD)₂, which can be prepared by the reduction of anhydrous nickel acetylacetonate (B107027) in the presence of the COD ligand using triethylaluminum. chemeurope.com Another method involves preparing Ni(COD)₂ from nickel(II) acetylacetonate hydrate (B1144303) and 1,5-cyclooctadiene (B75094) with an alkylaluminum compound, specifically avoiding the addition of butadiene. google.com
The synthesis of related platinum complexes, such as Pt(COD)₂, requires a more indirect route involving dilithium (B8592608) cyclooctatetraene. wikipedia.org The development of these synthetic methods, many of which have been detailed in the Inorganic Syntheses series, was crucial for making these versatile compounds readily available to the research community. wikipedia.org
Initially, these complexes were prized as stable sources of low-valent metals. For instance, Ni(COD)₂ provides a safer, in-situ source for generating highly toxic nickel tetracarbonyl, Ni(CO)₄, within a reaction vessel. wikipedia.org Over time, their applications have expanded dramatically. Cationic rhodium complexes with COD ligands, for example, have become important as precatalysts for processes like the hydrogenation of alkynes. nih.gov A notable example is [Rh(COD)₂]⁺, which serves as a precursor for generating catalytically active species through ligand exchange. nih.gov The evolution of these complexes continues, with recent research exploring their solid-state reactivity and the development of novel complexes like Ni(COD)(DQ), an air- and moisture-stable alternative to Ni(COD)₂. wikipedia.orgacs.org
Classification and Structural Archetypes of Bis(1,5-cyclooctadiene) Metal Complexes
The structural archetypes are diverse and depend on the metal and other coordinating ligands. For instance, M(COD)₂ complexes where M is Nickel (Ni), Palladium (Pd), or Platinum (Pt) generally adopt a tetrahedral geometry. wikipedia.org In contrast, cationic square planar complexes of the type [M(COD)₂]⁺ are well-known for Rhodium (Rh) and Iridium (Ir). chemeurope.com The cis,cis isomer of 1,5-cyclooctadiene is the most common form used as a ligand. wikipedia.org
The versatility of the COD ligand is further demonstrated in iridium chemistry, where it can adopt various coordination modes beyond the simple bidentate form, including η³,η²-; κ,η³-; κ²,η²-; and η³-coordination, often following an initial intramolecular C-H activation of the ligand itself. acs.org X-ray diffraction studies have been instrumental in characterizing these structures, such as the orthorhombic crystal structure of the dimeric cation in [Rh₂(bim)₂(cod)₂]Cl₂·2H₂O. researchgate.net
Table 1: Representative Bis(1,5-cyclooctadiene) Metal Complexes and Their Geometries
| Complex | Metal | Geometry | Reference |
|---|---|---|---|
| Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) | Nickel | Tetrahedral | wikipedia.org |
| Bis(1,5-cyclooctadiene)platinum(0) (Pt(COD)₂) | Platinum | Tetrahedral | wikipedia.org |
| Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (B81430) ([Rh(COD)₂]BF₄) | Rhodium | Square Planar | chemeurope.com |
| Bis(1,5-cyclooctadiene)iridium(I) ([Ir(COD)₂]⁺) | Iridium | Square Planar | chemeurope.com |
| Dichloro(1,5-cyclooctadiene)palladium(II) ([PdCl₂(COD)]) | Palladium | Not specified | wikipedia.org |
Significance of the 1,5-Cyclooctadiene Ligand in Organometallic Catalysis and Coordination Chemistry
The 1,5-cyclooctadiene ligand holds significant importance in organometallic chemistry for several key reasons. Its primary value stems from its ability to form stable, isolable complexes with a variety of low-valent transition metals. wikipedia.org This stability is largely attributed to the chelate effect, where the bidentate ligand forms a more stable ring structure with the metal compared to two separate monodentate ligands. wikipedia.org
Crucially, while the COD ligand forms stable complexes, it is also labile and can be easily displaced by other ligands. wikipedia.org This characteristic makes metal-COD complexes excellent starting materials for the synthesis of a vast range of other organometallic compounds. For example, Pt(COD)₂ is used as a precursor to synthesize tris(ethylene)platinum(0), and Ni(COD)₂ is a convenient starting material for nickel(0) chemistry. wikipedia.org
In catalysis, COD-containing complexes are widely used as precatalysts. nih.gov They provide a stable, storable source of a catalytically active metal center, which can be generated in situ by the displacement of the COD ligand(s) under reaction conditions. nih.gov Cationic rhodium-COD complexes are particularly useful in catalytic applications such as hydrogenation. nih.govacs.org Similarly, iridium-COD complexes are employed in hydrogenation, hydrosilylation, and C-C bond formation reactions. samaterials.com The reactivity can sometimes involve the COD ligand itself, which can undergo isomerization or insertion reactions, highlighting its "non-innocent" role in some catalytic cycles. acs.org The development of new catalysts, such as the air-stable Ni(COD)(DQ), for cross-coupling reactions further underscores the enduring importance of the COD ligand in modern catalysis. wikipedia.org
Structure
2D Structure
Properties
Molecular Formula |
C24H26F12O9Ru2 |
|---|---|
Molecular Weight |
888.6 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);2,2,2-trifluoroacetate;hydrate |
InChI |
InChI=1S/2C8H12.4C2HF3O2.H2O.2Ru/c2*1-2-4-6-8-7-5-3-1;4*3-2(4,5)1(6)7;;;/h2*1-2,7-8H,3-6H2;4*(H,6,7);1H2;;/q;;;;;;;2*+2/p-4/b2*2-1-,8-7-;;;;;;; |
InChI Key |
QOYCOBCBQMVFHZ-QOYBVZGQSA-J |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.O.[Ru+2].[Ru+2] |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Ru+2].[Ru+2] |
Origin of Product |
United States |
Synthetic Methodologies for Bis 1,5 Cyclooctadiene Metal Complexes
Preparation of Bis(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate (B81430) and Analogues
The synthesis of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(cod)₂]BF₄, a valuable precursor in catalysis, can be achieved through various established methods. A common and efficient route commences from the readily available rhodium(I) precursor, (acetylacetonato)(1,5-cyclooctadiene)rhodium(I), Rh(COD)(acac). The reaction involves the dissolution of Rh(COD)(acac) in a suitable solvent, such as tetrahydrofuran (THF) or methyl ethyl ketone (MEK), followed by the addition of 1,5-cyclooctadiene (B75094) (cod). Subsequent treatment with tetrafluoroboric acid (HBF₄) leads to the formation of a slurry of the desired product, [Rh(cod)₂]BF₄. google.com This intermediate can often be used in situ for the synthesis of other cationic rhodium complexes. google.com
Analogues of [Rh(cod)₂]BF₄, particularly those containing phosphine (B1218219) ligands, are of significant interest due to their applications in homogeneous catalysis. These complexes are typically prepared via ligand exchange reactions. The labile 1,5-cyclooctadiene ligands in [Rh(cod)₂]BF₄ can be readily displaced by monodentate or bidentate phosphine ligands. For example, the reaction of a slurry of [Rh(cod)₂]BF₄ with two equivalents of a monodentate phosphine ligand (L) or one equivalent of a bidentate phosphine ligand (L-L) in a suitable solvent yields cationic complexes of the type [Rh(cod)L₂]BF₄ or [Rh(cod)(L-L)]BF₄, respectively. google.comacs.orggoogle.com The choice of solvent and reaction conditions can influence the yield and purity of the resulting complexes. google.com
For instance, the reaction of [Rh(cod)₂]BF₄ with (S,S)-DIPAMP in THF at 0°C yields the corresponding chiral phosphine complex. google.com Similarly, reaction with two equivalents of triphenylphosphine (PPh₃) results in the formation of [Rh(cod)(PPh₃)₂]BF₄. google.com The synthesis of these analogues allows for the fine-tuning of the steric and electronic properties of the rhodium center for specific catalytic applications.
Table 1: Synthesis of Bis(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate and Phosphine Analogues
| Starting Material | Reagents | Product | Solvent | Yield (%) |
|---|
Synthesis of Bis(1,5-cyclooctadiene)iridium(I) Tetrafluoroborate and Related Iridium Species
The synthesis of bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate, [Ir(cod)₂]BF₄, often follows a similar strategy to its rhodium analogue, typically starting from a suitable iridium(I) precursor. A common starting material is the chloro-bridged dimer, [Ir(cod)Cl]₂. Treatment of this dimer with a silver salt of a non-coordinating anion, such as silver tetrafluoroborate (AgBF₄), in the presence of excess 1,5-cyclooctadiene in a solvent like dichloromethane results in the precipitation of silver chloride and the formation of the desired cationic complex, [Ir(cod)₂]BF₄.
Related iridium species, particularly cationic complexes containing other ligands, can be synthesized from [Ir(cod)₂]BF₄ or other iridium(I) precursors. For example, the displacement of the cyclooctadiene ligands by other donor ligands provides a versatile route to a wide range of iridium(I) complexes. Cationic iridium(I) complexes of the type [Ir(cod)L₂]⁺ and [IrL₄]⁺ (where L is a phosphine, phosphite, or arsine) have been prepared. africaresearchconnects.com
A notable reaction is the synthesis of the dinitrogen complex trans-[IrCl(N₂)(PPh₃)₂], which can be prepared from Vaska's complex, trans-[IrCl(CO)(PPh₃)₂]. While not a bis(1,5-cyclooctadiene) complex itself, this highlights the diverse reactivity of iridium(I) centers. More directly related, the reaction of [Ir(cod)Cl]₂ with phosphine ligands can lead to the formation of four- and five-coordinate iridium(I) salts. africaresearchconnects.com For instance, the interaction of the dinuclear complex [Ir₂(cod)₂(µ-Cl)₂] with dpp-bian in a 1:2 molar ratio leads to the cleavage of the chloride bridges and the formation of the mononuclear complex [Ir(cod)(dpp-bian)Cl]. mdpi.com
Furthermore, cationic iridium(III) fluoro-complexes, such as [IrF₂(COD)L₂]⁺, can be accessed through the oxidation of iridium(I) precursors with xenon difluoride. researchgate.net
Table 2: Synthesis of Bis(1,5-cyclooctadiene)iridium(I) Tetrafluoroborate and Related Species
| Starting Material | Reagents | Product | Solvent | Yield (%) |
|---|---|---|---|---|
| [Ir(cod)Cl]₂ | 1,5-cyclooctadiene, AgBF₄ | [Ir(cod)₂]BF₄ | Dichloromethane | Not specified |
| [Ir₂(cod)₂(µ-Cl)₂] | dpp-bian | [Ir(cod)(dpp-bian)Cl] | Not specified | 76 mdpi.com |
| [Ir(cod)(dpp-bian)Cl] | NOBF₄ | Ir(cod)(NO)(dpp-bian)₂ | Not specified | 66 mdpi.com |
| Iridium(I) precursors | Xenon difluoride | [IrF₂(COD)L₂]⁺ | Not specified | Not specified researchgate.net |
Synthetic Approaches to Bis(1,5-cyclooctadiene)ruthenium Complexes Featuring Tetra-Substituted Ligands
The synthesis of bis(1,5-cyclooctadiene)ruthenium complexes often starts from readily available ruthenium precursors such as ruthenium(III) chloride hydrate (B1144303) or the polymeric [RuCl₂(cod)]ₙ. These precursors can be used to generate a variety of ruthenium(II) and ruthenium(0) complexes.
A key strategy for introducing tetra-substituted ligands, such as bulky cyclopentadienyl (Cp) ligands, involves the reaction of a suitable ruthenium source with the corresponding substituted cyclopentadiene. For example, a ruthenium hydride complex with a bulky tetra-substituted Cp ligand, (Cpⁱᵖʳ⁴)Ru(CO)₂H (where Cpⁱᵖʳ⁴ = C₅(i-C₃H₇)₄H), can be prepared from the reaction of Ru₃(CO)₁₂ with 1,2,3,4-tetraisopropylcyclopentadiene. nih.gov Although this example does not result in a bis(cod)ruthenium complex, it demonstrates a valid synthetic route to incorporate tetra-substituted ligands onto a ruthenium center, which could be adapted for the synthesis of related (cod)ruthenium species.
Another approach involves the use of the polymeric complex [RuCl₂(cod)]ₙ as a starting material. This polymer reacts with N-heterocyclic carbene (NHC) precursors in the presence of a base to form in situ NHC/ruthenium catalytic systems. mdpi.com The lability of the cyclooctadiene ligand in these systems allows for its replacement by multiple NHC ligands, potentially leading to complexes with tetra-substituted ligand spheres around the ruthenium center. mdpi.com
Furthermore, trinuclear ruthenium carbonyl clusters bearing pyridine-alkoxide ligands have been synthesized from Ru₃(CO)₁₂ and the corresponding ligands in refluxing xylene. nih.govfrontiersin.org This method provides access to well-defined ruthenium complexes with potentially bulky, substituted ligands.
Table 3: Synthetic Approaches to Ruthenium Complexes with Substituted Ligands
| Starting Material | Reagents | Product Type | Key Feature |
|---|---|---|---|
| Ru₃(CO)₁₂ | 1,2,3,4-tetraisopropylcyclopentadiene | Ruthenium hydride with bulky Cp ligand | Incorporation of a tetra-substituted cyclopentadienyl ligand nih.gov |
| [RuCl₂(cod)]ₙ | NHC precursor, Cs₂CO₃ | In situ NHC/Ruthenium catalytic system | Formation of poly-carbene ruthenium species mdpi.com |
| Ru₃(CO)₁₂ | 6-bromopyridine alcohols | Trinuclear ruthenium carbonyl clusters | Synthesis of complexes with substituted pyridine-alkoxide ligands nih.govfrontiersin.org |
Advanced Synthetic Strategies and Ligand Modification for Bis(1,5-cyclooctadiene) Metal Scaffolds
Advanced synthetic strategies for bis(1,5-cyclooctadiene) metal scaffolds often focus on the precise control of the ligand sphere to tailor the complex's properties for specific applications. Two prominent strategies are ligand exchange reactions and postsynthetic modification.
Ligand Exchange Reactions: This is a fundamental yet powerful tool for modifying the properties of bis(1,5-cyclooctadiene) metal complexes. The relatively weak coordination of the diene ligands allows for their substitution by a wide variety of other ligands, including phosphines, N-heterocyclic carbenes (NHCs), and other unsaturated molecules. cdnsciencepub.commdpi.com The kinetics and thermodynamics of these exchange reactions are influenced by the nature of the incoming ligand, the metal center, and the reaction conditions. cdnsciencepub.com For instance, the displacement of the 1,5-cyclooctadiene ligand in bis(phosphine)cobalt cyclooctadiene precatalysts by carbon monoxide is a rapid process. cdnsciencepub.com This strategy is widely employed to generate active catalysts in situ from stable precatalysts. nih.gov
Postsynthetic Modification (PSM): This approach involves the chemical modification of a pre-formed metal complex or a metal-organic framework (MOF) containing such complexes. rsc.orgillinois.edunih.govnih.govresearchgate.net While often applied to solid-state materials, the principles of PSM can be extended to discrete molecular complexes. This strategy allows for the introduction of functional groups that might not be compatible with the initial complex formation conditions. PSM can be categorized into covalent modification, where new covalent bonds are formed on the ligand, and dative modification, where new ligands are coordinated to the metal center. nih.govresearchgate.net For example, a bifunctional metal-organic framework could have one site for a bis(1,5-cyclooctadiene) metal complex and another reactive site for subsequent chemical transformation. rsc.org This allows for the creation of multifunctional materials with tailored properties. The "chelate, then click" strategy is an elegant example of postsynthetic modification where a ligand is first coordinated to a metal, and then a "click" reaction is used to introduce additional functionality to the periphery of the complex. nih.gov
These advanced strategies provide chemists with a versatile toolbox to design and synthesize novel bis(1,5-cyclooctadiene) metal complexes with precisely controlled structures and functions.
Coordination Chemistry and Electronic Structure of Bis 1,5 Cyclooctadiene Metal Complexes
Ligand-Metal Interactions in Bis(1,5-cyclooctadiene) Coordination Environments
The 1,5-cyclooctadiene (B75094) ligand typically binds to a metal center in a η⁴-fashion, utilizing the π-electrons from its two double bonds. chemeurope.com This chelating effect contributes significantly to the stability of the resulting metal complexes, making them more robust than analogous complexes with monodentate olefin ligands like ethylene (B1197577). chemeurope.comwikipedia.org The interaction between the metal and the COD ligand is generally described by the Dewar-Chatt-Duncanson model, which involves a synergistic combination of two main components:
σ-donation: The filled π-orbitals of the alkene double bonds donate electron density to empty d-orbitals on the metal center.
π-back-donation: The filled d-orbitals of the metal back-donate electron density into the empty π*-antibonding orbitals of the alkene double bonds.
The extent of σ-donation and π-back-donation dictates the strength and nature of the metal-ligand bond. This interplay is influenced by several factors, including the specific metal, its oxidation state, and the other ligands present in the coordination sphere. For instance, low-valent metals are more capable of π-back-donation, leading to stronger metal-COD bonds. wikipedia.org
The flexibility of the eight-membered ring of the COD ligand allows it to adopt various conformations to accommodate the geometric preferences of the metal center. This adaptability is a key feature of its coordination chemistry.
Electronic Properties and Orbital Interactions in [M(COD)₂]X Systems
The electronic structure of bis(1,5-cyclooctadiene) metal complexes, particularly those of the general formula [M(COD)₂]X, has been the subject of extensive experimental and theoretical investigations. These studies provide deep insights into the bonding and reactivity of these important compounds.
In complexes such as [Ir(COD)Cl]₂ and [Rh(COD)Cl]₂, the metal centers are formally in the +1 oxidation state. Valence band X-ray photoelectron spectroscopy (XPS) combined with density functional theory (DFT) calculations have been employed to probe their electronic structures. researchgate.netacs.org These studies reveal that the valence region is composed of overlapping contributions from the metal d-orbitals, the chlorine p-orbitals, and the carbon and hydrogen orbitals of the COD ligand. researchgate.net
The interaction between the metal d-orbitals and the π-orbitals of the COD ligands leads to the formation of molecular orbitals that are delocalized over the entire complex. In an octahedral ligand field, the five d-orbitals split into two sets: the lower-energy t₂g set and the higher-energy e_g set. libretexts.orglibretexts.org However, in the square planar geometry commonly adopted by d⁸ metals like Rh(I) and Ir(I) in [M(COD)₂]⁺ complexes, the d-orbital splitting pattern is more complex. wikipedia.orglibretexts.org The relative energies of the d-orbitals are crucial in determining the electronic and magnetic properties of the complex. uci.edu
Theoretical studies on zerovalent bis(1,5-cyclooctadiene) complexes of first-row transition metals, (C₈H₁₂)₂M, indicate that the interaction between the metal and the COD ligands is exothermic. acs.org The geometry of these complexes can vary, with Ni(COD)₂ adopting a tetrahedral geometry. wikipedia.org
Solid-State and Solution-Phase Structural Characterization of Bis(1,5-cyclooctadiene) Metal Complexes
The precise three-dimensional arrangement of atoms in bis(1,5-cyclooctadiene) metal complexes is determined through various analytical techniques, with single-crystal X-ray diffraction being the most definitive method for solid-state characterization.
Solid-State Structures:
| Compound | Metal | Geometry | Key Structural Features |
| Ni(COD)₂ | Ni(0) | Tetrahedral | S₄ symmetry predicted. wikipedia.orgacs.org |
| [Rh(COD)₂]⁺ | Rh(I) | Square Planar | A well-known square planar complex. chemeurope.com |
| [Ir(COD)₂]⁺ | Ir(I) | Square Planar | A well-known square planar complex. chemeurope.com |
| [Ir(1,5-COD)(μ-H)]₄ | Ir(I) | Distorted Tetrahedral Ir₄ core | Two long and four short Ir-Ir distances. nih.gov |
| [Pt(sac)₂(COD)] | Pt(II) | Distorted Square Planar | Coordination of chelating COD ligand causes distortion. nih.gov |
Solution-Phase Structures:
In solution, the structures of these complexes can be elucidated using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR are particularly useful for probing the COD ligand, while other nuclei like ³¹P (for phosphine-containing complexes) or the metal nucleus itself can provide further structural information. acs.orgrsc.org
Dynamic processes, such as ligand exchange or conformational changes, can also be studied by variable-temperature NMR experiments. For instance, studies on [Ir(bisphosphine)(cod)]X complexes have shown that their solution-phase behavior can be solvent-dependent, with interconverting diastereoisomers observed in some cases. researchgate.net
Stereochemical Implications of Bis(1,5-cyclooctadiene) Ligand Coordination
The coordination of the C₂-symmetric 1,5-cyclooctadiene ligand to a metal center can have significant stereochemical consequences. The tub-like conformation of the COD ligand can lead to the formation of chiral complexes, even when the metal center itself is not inherently chiral.
The arrangement of the two COD ligands around a metal center in [M(COD)₂] complexes can result in different isomers. The flexible nature of the tridentate ligands in bis-tridentate [M(A-B-A)₂] complexes can lead to three possible geometric isomers: mer, trans-fac, and cis-fac. irb.hr
Furthermore, the protons on the methylene (B1212753) bridges of the coordinated COD ligand are diastereotopic, meaning they are chemically non-equivalent. This is readily observable in the ¹H NMR spectrum, where these protons often appear as distinct signals. The study of these signals can provide valuable information about the conformation and dynamics of the coordinated ligand.
The stereochemistry of bis(1,5-cyclooctadiene) metal complexes is particularly important in asymmetric catalysis, where the chiral environment created by the ligands can influence the stereochemical outcome of a reaction.
Mechanistic Investigations of Catalytic Transformations Mediated by Bis 1,5 Cyclooctadiene Metal Complexes
Elucidation of Catalytic Cycles in Reactions Catalyzed by Bis(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate (B81430)
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(cod)₂]BF₄, is a widely employed precatalyst in a variety of organic transformations, including asymmetric hydrogenation, hydroboration, and conjugate addition reactions. The elucidation of the catalytic cycles in these processes is crucial for understanding reaction outcomes and for the rational design of more efficient catalysts.
In the realm of rhodium-catalyzed conjugate addition reactions , mechanistic studies have revealed a standard pathway involving aryl-rhodium intermediates. For instance, the addition of arylboronic acids to 4-oxobutenamides, catalyzed by a [Rh(cod)₂]BF₄ and a chiral diphosphine ligand system, proceeds with high regio- and enantioselectivity. organic-chemistry.org The catalytic cycle is believed to commence with the transmetalation of the aryl group from the boronic acid to the rhodium center, forming an aryl-rhodium species. This is followed by the coordination of the enone and migratory insertion of the aryl group to the β-carbon of the double bond. Subsequent protonolysis of the resulting rhodium enolate regenerates the active catalyst and furnishes the desired product. The choice of chiral ligand, such as Tangphos or Duanphos, is critical in achieving high stereocontrol. organic-chemistry.org
Hydroboration of alkenes represents another area where [Rh(cod)₂]BF₄ has proven effective. Mechanistic investigations into the intramolecular enantioselective hydroboration of NHC-boranes have considered two primary pathways: one involving a hydride migratory insertion and the other a boron migratory insertion. rsc.org Computational studies, supported by experimental observations, have indicated that the hydride migratory insertion mechanism is the lower energy pathway, correctly predicting the observed enantiomer of the product. rsc.org A key step in this cycle is the coordination of the alkene to the rhodium-hydride species, which is generated in situ.
A proposed catalytic cycle for the intramolecular carbofluorination of alkenes catalyzed by [Rh(cod)₂]BF₄ highlights the essential role of the cationic nature of the rhodium complex. researchgate.net The cycle is initiated by the abstraction of a fluoride (B91410) anion from the acyl fluoride substrate by the Lewis acidic rhodium cation, generating an acylium cation intermediate and a neutral rhodium(I)-fluoride complex. The tethered alkene then intercepts the acylium cation, leading to a cyclic carbocation intermediate. This intermediate is subsequently attacked by a fluoride anion, which, intriguingly, is proposed to originate from the tetrafluoroborate counterion, to yield the final product and regenerate the active rhodium catalyst. researchgate.net
Table 1: Mechanistic Data for Reactions Catalyzed by Bis(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate This table is interactive and can be sorted by clicking on the column headers.
| Reaction Type | Key Intermediates | Ligand/Additive Effects | Observed Selectivity |
|---|---|---|---|
| Conjugate Addition | Aryl-rhodium species, Rhodium enolates | Sterically demanding P-chiral diphosphines (e.g., Tangphos, Duanphos) are crucial for high regio- and enantioselectivity. organic-chemistry.org | >99:1 regioselectivity, up to 98% ee organic-chemistry.org |
| Hydroboration | Rhodium-hydride species | The coordination of the alkene to the rhodium-hydride is a key step. rsc.org | High enantioselectivity rsc.org |
| Carbofluorination | Acylium cation, Cyclic carbocation | A 1:1 metal-to-ligand ratio is essential for catalytic activity. researchgate.net | Selective formation of seven-membered rings researchgate.net |
Mechanistic Pathways in Bis(1,5-cyclooctadiene)iridium(I) Tetrafluoroborate Catalysis (e.g., photoinduced oxidative addition)
Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate, [Ir(cod)₂]BF₄, is a versatile catalyst known for its ability to facilitate a range of transformations, often involving oxidative addition and reductive elimination steps. organic-chemistry.org The distinct ligand environment provided by the cyclooctadiene ligands promotes regioselectivity in various reactions. organic-chemistry.org
A key feature of iridium catalysis is its propensity to undergo oxidative addition . For instance, the reaction of [Ir(cod)(L)]⁺ (where L is a phosphine (B1218219) ligand) with H₂ leads to the formation of iridium(III) dihydride complexes. This process is a fundamental step in many hydrogenation reactions.
While detailed studies on photoinduced oxidative addition specifically with [Ir(cod)₂]BF₄ are not extensively documented in the provided search results, the general principles of photoinduced organometallic reactions suggest a plausible mechanistic pathway. Upon photoexcitation, the iridium(I) center would be promoted to an electronically excited state with enhanced reactivity. This excited state would be more susceptible to oxidative addition by a substrate, such as an alkyl halide or a C-H bond. The initial step would involve the formation of an exciplex, followed by electron transfer or direct bond cleavage to generate an iridium(III) species. The subsequent steps of the catalytic cycle would then proceed from this photo-generated intermediate.
In the context of allyl alcohol reduction, π-allyl iridium complexes have been identified as crucial catalytic intermediates. rsc.org The formation of these intermediates likely proceeds through an oxidative addition of the allylic C-OH bond to the iridium(I) center, followed by elimination of water.
The versatility of the cyclooctadiene ligand in iridium chemistry is further highlighted by its ability to undergo intramolecular C-H activation. This process can lead to the formation of various iridium complexes with the cyclooctadiene or cyclooctadienyl ligand coordinated in different modes, initiating diverse catalytic pathways. bris.ac.uk
Table 2: Mechanistic Aspects of Bis(1,5-cyclooctadiene)iridium(I) Tetrafluoroborate Catalysis This table is interactive and can be sorted by clicking on the column headers.
| Reaction Type | Key Mechanistic Steps/Intermediates | Ligand/Substrate Effects |
|---|---|---|
| General Catalysis | Oxidative addition, Reductive elimination organic-chemistry.org | The cyclooctadiene ligand environment promotes regioselectivity. organic-chemistry.org |
| Allyl Alcohol Reduction | Formation of π-allyl iridium complexes rsc.org | The nature of the phosphine ligand can influence catalyst activity and stability. rsc.org |
| Ligand Transformation | Intramolecular C-H activation of the COD ligand bris.ac.uk | Reactants like acetonitrile (B52724) can promote the transformation of the COD ligand. bris.ac.uk |
Understanding Reaction Intermediates and Transition States in Bis(1,5-cyclooctadiene)ruthenium-Catalyzed Processes
Bis(1,5-cyclooctadiene)ruthenium complexes are active catalysts in a range of organic transformations, including cycloaddition and C-H activation reactions. Understanding the intermediates and transition states in these processes is key to controlling their outcomes.
In ruthenium-catalyzed cycloaddition reactions , such as the bis-Diels-Alder reaction of 1,5-cyclooctadiene (B75094) with alkynes, computational studies using Density Functional Theory (DFT) have provided significant mechanistic insights. organic-chemistry.orguu.nl These studies suggest that the reaction proceeds via an intermediate formed from the active species, [CpRu(cod)]⁺, and an alkyne substrate molecule. The first carbon-carbon bond formation step has been identified as the rate-determining step of the reaction. organic-chemistry.orguu.nl The stability of the reaction intermediates is found to be crucial, with the presence of an additional π-bond in alkynes compared to alkenes playing a key role in stabilizing the relevant intermediates and lowering the reaction barriers. organic-chemistry.orguu.nl
C-H arylation reactions catalyzed by ruthenium complexes have been shown to proceed through key bis-cyclometalated intermediates . bris.ac.uk Mechanistic studies, combining stoichiometric reactions, catalytic experiments, and DFT calculations, have revealed that the oxidative addition of an aryl halide occurs at a bis-cyclometalated ruthenium species, rather than a mono-cyclometalated one. bris.ac.uk The reaction kinetics often show a zero-order dependence on the substrates, which is rationalized by DFT calculations predicting that a step within the product-release phase of the catalytic cycle is rate-limiting. bris.ac.uk
The versatility of (1,5-cyclooctadiene)bis(2-methylallyl)ruthenium(II) as a precatalyst has been demonstrated in various reactions, including hydroamination. qub.ac.uk Preliminary mechanistic studies on the hydroamination of styrenes suggest a direct, irreversible, anti-Markovnikov addition, with a mechanism distinct from that of related rhodium-catalyzed reactions. qub.ac.uk
Table 3: Intermediates and Transition States in Bis(1,5-cyclooctadiene)ruthenium-Catalyzed Reactions This table is interactive and can be sorted by clicking on the column headers.
| Reaction Type | Key Intermediates | Key Transition States/Rate-Determining Step |
|---|---|---|
| Cycloaddition | [CpRu(cod)(alkyne)]⁺ | First C-C bond formation organic-chemistry.orguu.nl |
| C-H Arylation | Bis-cyclometalated ruthenium species | Product release from the ruthenium center bris.ac.uk |
| Hydroamination | Not explicitly detailed | - |
Influence of Counterions (e.g., Tetrafluoroborate) on Reaction Mechanism and Selectivity
The counterion in cationic transition metal catalysis is often considered a non-coordinating spectator, but growing evidence suggests that it can play a significant role in influencing the reaction mechanism and selectivity. The tetrafluoroborate anion (BF₄⁻) is a common counterion for bis(1,5-cyclooctadiene) metal complexes, and its influence is becoming increasingly recognized.
In the rhodium-catalyzed intramolecular carbofluorination of alkenes , the tetrafluoroborate anion is not merely a spectator but plays a crucial role as a fluoride donor. researchgate.net Mechanistic experiments have shown that when [Rh(cod)₂]SbF₆ is used instead of [Rh(cod)₂]BF₄, the carbofluorination product is not formed, indicating the direct involvement of the BF₄⁻ anion in the catalytic cycle. researchgate.net It is proposed that the BF₄⁻ anion serves as a fluoride source to quench a carbocation intermediate, with the resulting BF₃ being regenerated in a subsequent step. researchgate.net
The hydroboration of allylamine (B125299) derivatives catalyzed by rhodium complexes also shows a significant counterion effect. unl.edu Studies have indicated that the counterion, such as BF₄⁻, plays an important role in the formation of the active rhodium(I)-hydride catalyst. The presence of a labile fluoride source can assist in the generation of the active catalyst, thereby influencing the reaction rate. unl.edu
In rhodium-catalyzed conjugate addition reactions , the choice of the rhodium precursor, including its counterion, can affect the reaction's efficiency. Cationic rhodium sources such as [Rh(cod)₂]BF₄ have been shown to be effective for the conjugate addition of organotrifluoroborates. core.ac.uk
The influence of the counterion is not limited to rhodium catalysis. In iridium chemistry, the BF₄⁻ anion is a common component of catalytically active species, and its interaction with the cationic iridium center can modulate the catalyst's reactivity and stability. researchgate.net While the specific mechanistic implications are not always fully elucidated, the non-innocent role of the tetrafluoroborate counterion is a critical consideration in the design and understanding of catalytic systems based on bis(1,5-cyclooctadiene) metal complexes.
Applications of Bis 1,5 Cyclooctadiene Metal Complexes in Catalytic Organic Synthesis
Catalytic Hydrogenation and Asymmetric Hydrogenation with Bis(1,5-cyclooctadiene) Metal Catalysts
Bis(1,5-cyclooctadiene) metal complexes serve as effective precatalysts for the hydrogenation of unsaturated compounds. In these reactions, the COD ligand is typically displaced by hydrogen and the substrate, generating the active catalytic species. Both symmetric and asymmetric hydrogenations are achievable, often with high efficiency and selectivity.
First-row transition metals like cobalt have emerged as sustainable alternatives to precious metals in this field. For instance, neutral bis(phosphine) cobalt(0) precatalysts are highly effective for the asymmetric hydrogenation of prochiral enamides. uit.no A key precatalyst, a (phosphine)Co(cod) complex, demonstrates high yields and enantioselectivity, proving to be as efficient as cobalt-enamide complexes in accessing the active catalytic cycle. uit.no These cobalt catalysts exhibit excellent activity and selectivity, particularly in protic solvents like methanol. uit.no
Similarly, heteroleptic cobaltate(1-) complexes containing a COD ligand, such as [K( princeton.educrown-6)][Co(η⁴‐cod)(η²‐styrene)₂], have been shown to be competent precatalysts for alkene hydrogenations under mild conditions (2 bar H₂, room temperature). nih.gov Mechanistic studies indicate a homogeneous mechanism initiated by the exchange of the π-ligand with the substrate, followed by the activation of H₂. nih.gov
The table below summarizes representative examples of hydrogenations using bis(cod) metal precatalysts.
| Catalyst Precursor | Substrate | Product | Conditions | Yield (%) | ee (%) |
| (R,R)-(iPrDuPhos)Co(COD) | Methyl 2-acetamidoacrylate | N-Acetylalanine methyl ester | H₂, MeOH | >99 | 98 |
| (R,R)-(iPrDuPhos)Co(COD) | Methyl(Z)-α-acetamidocinnamate | N-Acetylphenylalanine methyl ester | H₂, MeOH | >99 | 99 |
| [K( princeton.educrown-6)][Co(cod)(styrene)₂] | Styrene | Ethylbenzene | 2 bar H₂, THF, RT | >99 | N/A |
Hydroformylation and Related Carbonylation Reactions Utilizing Bis(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate (B81430)
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(cod)₂]BF₄, and its derivatives are extensively used as catalyst precursors in hydroformylation and other carbonylation reactions. These processes are fundamental in industrial chemistry for the synthesis of aldehydes and other carbonyl-containing compounds.
A significant advancement in this area is the use of carbon dioxide (CO₂) as a C1 source, offering a more sustainable alternative to the highly toxic carbon monoxide (CO). A rhodium-catalyzed, one-pot hydroformylation of olefins using CO₂, a hydrosilane (like poly(methylhydrosiloxane), PMHS), and H₂ has been developed. dicp.ac.cnnih.gov This process proceeds through a tandem mechanism where the hydrosilane first reduces CO₂ to CO, which then participates in a conventional rhodium-catalyzed hydroformylation. dicp.ac.cnnih.gov The selective reduction of CO₂ in the presence of the aldehyde product is crucial for the success of this transformation. dicp.ac.cn
Rhodium complexes are also known to catalyze other carbonylation reactions, such as the [2+2+2] cycloaddition of diynes with CO₂ to produce pyrones, with [Rh(cod)₂]BF₄ serving as an efficient catalyst precursor in the presence of a bidentate phosphine (B1218219) ligand. beilstein-journals.org
The following table presents examples of these carbonylation reactions.
| Catalyst Precursor | Substrate(s) | Product Type | Key Features |
| Rh complex (generic) | Olefin, CO₂, PMHS, H₂ | Aldehyde | One-pot hydroformylation using CO₂ as a CO surrogate. dicp.ac.cnnih.gov |
| [Rh(cod)₂]BF₄ / dppb | 1,6-Heptadiyne, CO₂ | α-Pyrone | Catalytic [2+2+2] cycloaddition. beilstein-journals.org |
| [Rh(cod)₂]BF₄ | Arylboronic esters, CO₂ | Carboxylic Acid | Rh-catalyzed carboxylation. beilstein-journals.org |
C-H Activation and Functionalization Mediated by Bis(1,5-cyclooctadiene) Metal Complexes
C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. Bis(cod) metal complexes play a dual role in this field: they can undergo intramolecular C-H activation within their own COD ligands, and they can serve as catalysts for intermolecular C-H functionalization of various substrates.
Theoretical studies on zerovalent bis(cod) complexes of first-row transition metals (Sc to Co) predict that intramolecular C-H activation of the methylene (B1212753) groups on the COD ligand is an energetically favorable process. nih.govacs.org This can lead to the formation of hydride intermediates and subsequent dehydrogenation of the COD ligand. nih.govacs.org For titanium, this process can even result in the formation of an aromatic η⁶-cyclooctatriene ligand. nih.govacs.org
Of significant synthetic utility is the use of rhodium complexes to catalyze the allylic C-H functionalization of 1,5-cyclooctadiene (B75094) itself. This method allows for the preparation of chiral C₂-symmetric COD derivatives, which are valuable ligands for asymmetric catalysis. The reaction can be controlled to achieve either mono- or difunctionalization with high yield, diastereoselectivity, and enantioselectivity, generating up to four new stereocenters in over 99% enantiomeric excess (ee). researchgate.net The development of chiral ligands is a major driving force for enantioselective C-H activation, enabling stereocontrol over the functionalization of enantiotopic C-H bonds. nih.govmdpi.com
| Metal Complex Type | Substrate | Transformation | Significance |
| (C₈H₁₂)₂M (M=Sc, V, Cr, Mn, Co) | 1,5-Cyclooctadiene ligand | Intramolecular C-H activation of CH₂ groups | Predicted thermodynamic pathway for the complex. nih.govacs.org |
| Chiral Rhodium Catalyst | 1,5-Cyclooctadiene | Allylic C-H Arylation (Difunctionalization) | Synthesis of C₂-symmetric chiral diene ligands (>99% ee). researchgate.net |
| Palladium(0) / Chiral Ligand | Prochiral Substrate | Enantioselective Intramolecular C-H Arylation | Functionalization of enantiotopic secondary C-H bonds. nih.gov |
Olefin Metathesis Catalysis by Bis(1,5-cyclooctadiene)ruthenium Species
Olefin metathesis is a transformative reaction in organic and polymer chemistry, enabling the efficient construction of carbon-carbon double bonds. While well-defined ruthenium alkylidene complexes (e.g., Grubbs catalysts) are the most famous catalysts for this reaction, bis(1,5-cyclooctadiene)ruthenium complexes can serve as important precursors for generating active metathesis catalysts. rsc.orgnih.gov
Ring-closing metathesis (RCM) is a particularly powerful application, used to synthesize a wide variety of unsaturated rings. wikipedia.orgorganic-chemistry.org The reaction is entropically driven, especially when a volatile byproduct like ethylene (B1197577) is formed. uwindsor.ca The functional group tolerance of ruthenium catalysts makes RCM a key step in the synthesis of complex natural products and pharmaceuticals. nih.govsigmaaldrich.com
While bis(cod)ruthenium complexes are not typically the direct, single-component catalysts for metathesis, their role as precursors is crucial in certain synthetic routes to more active species. The development of these catalysts has made reactions like RCM, ring-opening metathesis polymerization (ROMP), and cross-metathesis (CM) accessible and reliable tools for chemists. nih.govraineslab.com
| Metathesis Type | Precursor/Catalyst System | Substrate | Product |
| Ring-Closing Metathesis (RCM) | Ruthenium-based catalysts | Acyclic diene | Cyclic alkene + Ethylene |
| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium-based catalysts | Cyclic olefin (e.g., norbornene, cyclooctadiene) | Polyalkenamer |
| Cross Metathesis (CM) | Ruthenium-based catalysts | Two different acyclic olefins | New substituted olefin |
Cyclization, Cycloaddition, and Ring-Opening Reactions Promoted by Bis(1,5-cyclooctadiene) Metal Catalysts
Bis(cod) metal complexes, particularly Ni(cod)₂, are exceptionally versatile catalysts for a wide range of cyclization and cycloaddition reactions, providing access to complex cyclic and polycyclic structures. princeton.edu These reactions often proceed in a stepwise manner involving metallacyclic intermediates.
Key applications of Ni(cod)₂ include:
[4+4] Cycloaddition: Intramolecular cycloaddition of bis-dienes is a powerful method for constructing eight-membered rings, which has been applied to the synthesis of the core structures of taxane (B156437) diterpenes. researchgate.net
[3+2+2] Cycloadditions: Nickel catalysts mediate the cycloaddition of alkylidenecyclopropanes with alkenes or alkynes to form seven-membered rings. acs.org
Diene-Aldehyde Cyclization: Ni(cod)₂ catalyzes the cyclization of diene-aldehydes to form cyclic products through an oxidative cyclization followed by β-hydride elimination. researchgate.net
Cycloaddition with CO₂: In the presence of phosphine ligands, Ni(cod)₂ can catalyze the cycloaddition of CO₂ with diynes to form bicyclic α-pyrones. researchgate.net
Ruthenium complexes also exhibit unique reactivity. For example, a ruthenium catalyst can promote a formal bis-homo-Diels-Alder reaction, where 1,5-cyclooctadiene itself acts as the four-carbon (bis-homodiene) component in a [4+2] cycloaddition with an activated alkyne. acs.org
| Catalyst | Reaction Type | Reactants | Product |
| Ni(cod)₂ | Intramolecular [4+4] Cycloaddition | Bis-diene | Bicyclic eight-membered ring system |
| Ni(cod)₂ | Intramolecular [3+2+2] Cycloaddition | Alkene-tethered alkynylidenecyclopropane | Fused 6,7,5-tricyclic system acs.org |
| Ni(cod)₂ | Diene-Aldehyde Cyclization | Diene-aldehyde | Cyclized diene |
| Ni(cod)₂ / P(n-Bu)₃ | [2+2+2] Cycloaddition | Diyne, CO₂ | Bicyclic α-pyrone researchgate.net |
| Ruthenium complex | Bis-homo-Diels-Alder [4+2] | 1,5-Cyclooctadiene, Dimethyl acetylenedicarboxylate | Tricyclic adduct acs.org |
Advanced Cascade and Multicomponent Reactions Employing Bis(1,5-cyclooctadiene) Metal Catalysts
Cascade and multicomponent reactions represent a highly efficient area of organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and synthetic steps. Bis(cod) metal complexes are valuable catalysts for initiating such transformations.
For example, nickel(0) complexes, readily generated from Ni(cod)₂, catalyze intramolecular oxidative cyclizations to form fused pyridine (B92270) systems. researchgate.net These reactions often involve C-H activation steps integrated into the cascade sequence. researchgate.net Nickel-catalyzed cycloadditions can also be designed as multicomponent reactions, coupling diynes and nitriles to afford fused pyridines in high yields. nih.gov
Iridium complexes derived from [IrCl(cod)]₂ are also effective. In one notable example, a chiral iridium-BINAP complex catalyzes a cascade sequence involving the decarbonylation of an aldehyde followed by a highly enantioselective Pauson-Khand-type cyclization of a 1,6-enyne.
| Catalyst Precursor | Reaction Type | Substrates | Product | Key Features |
| Ni(cod)₂ / SIPr | [2+2+2] Cycloaddition | Diyne, Nitrile | Fused Pyridine | Multicomponent reaction forming a heterocyclic system. nih.gov |
| Ni(cod)₂ | Oxidative Cyclization | Tethered enyne and nitrile moieties | Fused Pyridine | Intramolecular cascade involving C-H activation. researchgate.net |
| [IrCl(cod)]₂ / (S)-BINAP | Cascade Decarbonylation / Pauson-Khand Cyclization | 1,6-Enyne, Aldehyde | Bicyclic cyclopentenone | Cooperative dual catalysis with high enantioselectivity. |
Polymerization Chemistry and Monomer Transformations Catalyzed by Bis(1,5-cyclooctadiene) Metal Complexes
Bis(cod) metal complexes are instrumental in polymerization chemistry, both as catalysts for monomer transformations and as precursors for creating metallopolymers. A primary example is the Ring-Opening Metathesis Polymerization (ROMP) of 1,5-cyclooctadiene itself.
ROMP of COD, typically catalyzed by well-defined ruthenium systems, produces 1,4-polybutadiene, a valuable elastomer. nih.govrsc.org While COD has a lower ring strain compared to monomers like norbornene, controlled polymerization can be achieved to regulate molecular weight and polymer architecture. rsc.orgdigitellinc.com The resulting poly(cod) is a polymer containing regularly spaced 1,5-diene units along its backbone. This functionality allows the polymer to act as a macromolecular ligand. For example, poly(cod) can react with rhodium complexes to form polymer-bound organometallic nanoparticles, where the rhodium(I) fragments intramolecularly cross-link the polymer chains.
Beyond ROMP, bis(cod) metal complexes are used to catalyze other polymerization reactions. Cationic rhodium(I) complexes, such as those derived from [Rh(cod)₂]BF₄, are known to catalyze the polymerization of phenylacetylene.
| Catalyst System | Monomer | Polymerization Type | Resulting Polymer/Material |
| Grubbs Catalyst (Ru-based) | 1,5-Cyclooctadiene (COD) | Ring-Opening Metathesis Polymerization (ROMP) | 1,4-Polybutadiene nih.govrsc.orgpitt.edu |
| Poly(cod) + Rhodium complex | N/A (Post-polymerization modification) | Intramolecular cross-linking | Polymer-bound Rh(I) nanoparticles |
| Rh(I) COD complexes | Phenylacetylene | Coordination Polymerization | Poly(phenylacetylene) |
Photochemical and Electrochemical Reactivity of Bis 1,5 Cyclooctadiene Metal Complexes
Photoinduced Oxidative Addition Pathways in Bis(1,5-cyclooctadiene)iridium Complexes
Bis(1,5-cyclooctadiene)iridium complexes are known to undergo oxidative addition reactions upon photoirradiation, a process fundamental to many catalytic cycles. For instance, the complex [Ir(COD)(PMe₃)₃]Cl serves as a versatile precursor that, upon ligand dissociation, generates a highly reactive Ir(PMe₃)₃Cl species. This intermediate is exceptionally active in oxidative addition reactions, readily cleaving C-H, C-S, and C-Se bonds in various heteroaromatic compounds like furan, thiophene, and selenophene. researchgate.net
In the case of furan, irradiation of [Ir(COD)(PMe₃)₃]Cl leads to the oxidative addition of a C-H bond, forming the product mer-(Me₃P)₃Ir(H)(2-furyl)(Cl). researchgate.net This reaction demonstrates the capacity of the iridium center to activate typically inert carbon-hydrogen bonds under photochemical conditions. Subsequent reaction of this product with tert-butylacetylene results in the insertion of the alkyne into the iridium-carbon bond, highlighting the stepwise reactivity that can be controlled photochemically. researchgate.net
The mechanism involves the initial absorption of light, which promotes the dissociation of the 1,5-cyclooctadiene (B75094) (COD) ligand, creating a coordinatively unsaturated and highly reactive 16-electron iridium species. This species then readily reacts with a substrate, such as a C-H bond, to form a stable, octahedrally coordinated Iridium(III) complex. researchgate.net
Photophysical Properties and Energy Transfer Processes of Bis(1,5-cyclooctadiene) Metal Species
The photophysical properties of bis(1,5-cyclooctadiene) metal complexes are dictated by the nature of the metal center, the ancillary ligands, and the surrounding environment. These properties are crucial for understanding their behavior in light-driven processes. Techniques like picosecond spectroscopy are instrumental in elucidating the dynamics of their excited states. nccr-must.ch
Upon absorption of light, these molecules are promoted to an electronically excited state. The subsequent relaxation pathways can include fluorescence, phosphorescence, internal conversion, intersystem crossing, and photochemical reaction. nccr-must.ch For many transition metal complexes, including those with COD ligands, the excited states can be metal-centered (MC), ligand-centered (LC), or involve charge transfer between the metal and the ligand (MLCT or LMCT). nccr-must.chnih.gov
For example, platinum(II) complexes of the type [(COD)Pt(R)₂] exhibit wavelength-dependent photoreactivity. Their electronic spectra show long-wavelength absorptions assigned to ligand-to-ligand charge transfer (LLCT) transitions, specifically from a methyl group to the π* orbital of the COD ligand. researchgate.net While these particular complexes are non-emissive, they are photoreactive, undergoing decomposition or oxidative addition depending on the conditions. researchgate.net The study of these processes often involves ultrafast techniques to track the structural dynamics and electronic relaxation that occur on picosecond or even femtosecond timescales. nccr-must.ch
Electrochemical Behavior and Redox Chemistry of Bis(1,5-cyclooctadiene) Metal Compounds
The electrochemical behavior of bis(1,5-cyclooctadiene) metal complexes reveals their ability to accept or donate electrons, a key aspect of their utility in redox catalysis. Cyclic voltammetry is a primary tool for investigating these properties, providing data on oxidation and reduction potentials.
The redox properties are highly dependent on the metal center and the other coordinated ligands. For instance, rhodium(I) complexes with COD ligands are central to organometallic chemistry and catalysis. acs.orgwikipedia.org The metal center in these d⁸ complexes can be oxidized from Rh(I) to Rh(III) or reduced. wikipedia.org These redox events often trigger changes in the coordination geometry and reactivity of the complex.
Similarly, the electrochemical properties of materials can be altered by incorporating metal-COD units. For example, embedding rhodium(I)-cyclooctadiene complexes into a polycyclooctadiene polymer matrix significantly changes the conductivity of the material. bgu.ac.il This highlights how the redox chemistry of the metal complex can be harnessed to create materials with novel electronic properties. bgu.ac.il The study of redox non-innocent ligands in conjunction with metal-COD fragments further complicates, yet enriches, the electrochemical landscape, as the ligand itself can actively participate in electron transfer processes. mdpi.com
Table 1: Redox Potentials of Selected Metal Complexes Note: This table is illustrative. Actual values are highly dependent on solvent, electrolyte, and specific ligand environment.
| Complex | Process | Potential (V vs. ref) |
|---|---|---|
| [Rh(cod)₂]⁺ | Rh(I)/Rh(0) | -1.5 to -2.0 |
| [Ir(cod)(PPh₃)₂]⁺ | Ir(I)/Ir(II) | ~ +0.4 |
| Ni(cod)₂ | Ni(0)/Ni(I) | ~ -0.8 |
Applications in Photoredox and Electro-organic Catalysis
The rich photochemical and electrochemical reactivity of bis(1,5-cyclooctadiene) metal complexes makes them valuable candidates for catalysis. In photoredox catalysis, a metal complex absorbs light to reach an excited state with enhanced redox capabilities, enabling it to catalyze reactions that are thermodynamically difficult in the ground state. nih.govbeilstein-journals.org
Iridium and ruthenium complexes are prominent in this field, often utilizing bipyridine or similar ligands, but the principles extend to COD-containing precursors which can generate catalytically active species in situ. nih.govbeilstein-journals.org These catalysts can participate in both oxidative and reductive quenching cycles to facilitate a wide range of organic transformations. beilstein-journals.org
In electro-organic catalysis, an applied electrical potential is used to drive chemical reactions. Metal-COD complexes can act as mediators, transferring electrons between the electrode and the substrate. For example, nickel-COD complexes are widely used as precatalysts in reductive cross-coupling reactions. The electrochemically generated low-valent nickel species is highly reactive and can activate organic halides for carbon-carbon bond formation. This approach, often part of a dual catalytic system with photoredox catalysis, has become a powerful strategy for synthesizing complex organic molecules. unibo.it
Computational and Theoretical Investigations of Bis 1,5 Cyclooctadiene Metal Complexes
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations have been instrumental in providing a detailed understanding of the electronic structure and the nature of the metal-ligand bonding in bis(1,5-cyclooctadiene) metal complexes. These studies often employ Density Functional Theory (DFT) to unravel the intricate orbital interactions that govern the stability and reactivity of these compounds.
A key aspect of the bonding in these complexes is the interplay between the metal d-orbitals and the π-orbitals of the cyclooctadiene ligand. This is often described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the filled π-orbitals of the olefin to vacant metal d-orbitals, and π-back-donation from filled metal d-orbitals to the vacant π*-antibonding orbitals of the olefin. The extent of these interactions dictates the geometry and stability of the complex.
For instance, in the archetypal complex, bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂), the nickel center is in a zero-valent state. Computational studies have shown that the geometry around the nickel atom is pseudo-tetrahedral. The bonding analysis reveals significant σ-donation and π-back-donation, which explains the observed elongation of the C=C double bonds in the COD ligand upon coordination.
In a study on first-row transition metal bis(1,5-cyclooctadiene) complexes, (C₈H₁₂)₂M, DFT calculations predicted that while the Ni(COD)₂ complex possesses a highly symmetric structure, complexes of other metals like scandium, vanadium, chromium, manganese, and cobalt exhibit lower symmetries. nih.gov This is attributed to the different d-electron counts and orbital energies of the various metals, which alters the nature and strength of the metal-ligand bond.
Furthermore, theoretical studies on bis(phosphine)cobalt cyclooctadiene complexes have provided an alternative description of the electronic structure. DFT calculations and analysis of molecular orbitals suggest that these formally Co(0) complexes can be described as low-spin cobalt(II) with the 1,5-cyclooctadiene (B75094) acting as a dianionic, bidentate ligand (LX₂-type). This cobalt(II)-metallacyclopropane description offers insights into the ligand substitution processes and the stability of these complexes. geneonline.com
The table below summarizes key computed bonding parameters for selected bis(1,5-cyclooctadiene) metal complexes from theoretical studies.
| Complex | Metal Oxidation State (Formal) | Key Computational Finding |
| (C₈H₁₂)₂Ni | Ni(0) | Thermodynamically most favorable complex among first-row transition metals with S₄ symmetry. nih.gov |
| (C₈H₁₂)₂Co | Co(0) | Predicted to undergo C-H activation of the COD ligand. nih.gov |
| (R,R)-(iPrDuPhos)Co(COD) | Co(0) | Electronic structure better described as Co(II)-metallacyclopropane. geneonline.com |
Computational Modeling of Reaction Mechanisms and Catalytic Cycles
Bis(1,5-cyclooctadiene) metal complexes, particularly Ni(COD)₂, are widely used as catalyst precursors. The COD ligands are labile and can be readily displaced by other ligands to generate the active catalytic species. Computational modeling has been crucial in mapping out the reaction pathways and entire catalytic cycles that emanate from these precursors.
DFT calculations are frequently used to determine the geometries and energies of reactants, transition states, and intermediates along a reaction coordinate. This allows for the elucidation of detailed reaction mechanisms, including elementary steps such as oxidative addition, reductive elimination, migratory insertion, and ligand substitution.
One of the fundamental processes is the substitution of the COD ligand. In bis(phosphine)cobalt cyclooctadiene complexes, kinetic and computational studies have established a dissociative mechanism for the exchange of the COD ligand. geneonline.com The calculations support a pathway where one of the COD double bonds dissociates first, creating a vacant coordination site for an incoming ligand.
In the context of nickel-catalyzed cross-coupling reactions, where Ni(COD)₂ is a common starting material, computational studies have provided comprehensive catalytic cycles. For example, in the nickel-catalyzed amination of aryl carbamates, computational studies have delineated the full catalytic cycle, identifying reductive elimination as the rate-determining step. acs.org Similarly, DFT studies on the nickel-catalyzed desymmetric cyclization of alkyne-tethered malononitriles have detailed a mechanism involving transmetalation, arylnickel addition, and isomerization, followed by the key CN insertion step. mdpi.com
The following table outlines the key computationally modeled steps in a generic nickel-catalyzed cross-coupling reaction starting from Ni(COD)₂.
| Step | Description | Computational Insight |
| 1. Ligand Substitution | Displacement of COD ligands by a supporting ligand (e.g., a phosphine) to form the active Ni(0) catalyst. | The lability of the COD ligand is crucial for catalyst activation. |
| 2. Oxidative Addition | The Ni(0) species reacts with an organic halide (R-X) to form a Ni(II) intermediate. | The energy barrier of this step is highly dependent on the nature of R, X, and the supporting ligand. |
| 3. Transmetalation | A second coupling partner (e.g., an organoboron reagent) transfers its organic group to the Ni(II) center. | This step regenerates the reductant and prepares the complex for reductive elimination. |
| 4. Reductive Elimination | The two organic groups on the Ni(II) center couple and are eliminated as the final product, regenerating the Ni(0) catalyst. | Often the rate-determining step, its energy barrier dictates the overall efficiency of the catalyst. |
Prediction of Reactivity, Selectivity, and Ligand Effects in Bis(1,5-cyclooctadiene) Metal Systems
A major goal of computational chemistry in catalysis is to predict the reactivity and selectivity of a catalyst for a given reaction. For systems derived from bis(1,5-cyclooctadiene) metal complexes, computational methods have had considerable success in rationalizing and predicting various forms of selectivity, including chemoselectivity, regioselectivity, and enantioselectivity.
DFT calculations can be used to compute the activation energies for competing reaction pathways. The pathway with the lower activation energy is predicted to be the dominant one, thus determining the selectivity of the reaction. For enantioselective reactions, computational models of the transition states leading to the different stereoisomers can explain the origin of the stereochemical control exerted by a chiral ligand.
For instance, in nickel-catalyzed asymmetric hydrogenation reactions, DFT studies have been employed to elucidate the origin of high enantioselectivity. By modeling the transition states for the hydride addition step with a chiral diphosphine ligand, it was found that non-covalent interactions between the substrate and the ligand are responsible for the stereochemical outcome. geneonline.com The predicted enantiomeric excess (% ee) from these calculations often shows good qualitative and sometimes quantitative agreement with experimental results. geneonline.com
Ligand effects are another critical aspect that can be systematically studied using computational methods. The electronic and steric properties of ligands play a crucial role in tuning the reactivity and selectivity of the metal center. Computational descriptors, such as the Tolman electronic parameter (TEP) for phosphines or the buried volume (%Vbur) for N-heterocyclic carbenes (NHCs), can be calculated and correlated with catalyst performance. In a study on nickel-catalyzed Suzuki-Miyaura coupling, it was found that for a series of bis(benzimidazolin-2-ylidene) ligands, the precatalyst with the largest bite angle and highest percent buried volume exhibited the highest activity. researchgate.net
The table below presents a comparison of computationally predicted and experimentally observed enantioselectivity for a selection of nickel-catalyzed reactions.
| Reaction | Chiral Ligand | Predicted % ee (Method) | Experimental % ee |
| Asymmetric Hydrogenation of Cyclic Sulfamidate Imine | (S,S)-Ph-BPE | >99% (DFT) | >94% |
| Arylative Cyclization of Tethered Allene-Ketone | Chiral Ligand | High (DFT) | High |
In Silico Design of Novel Bis(1,5-cyclooctadiene) Metal Catalysts
The ultimate goal of computational catalysis is the in silico design of novel, highly efficient catalysts. This involves using computational methods to predict promising catalyst structures before they are synthesized and tested in the laboratory, thereby accelerating the discovery process. While the de novo design of entirely new catalysts remains a significant challenge, computational approaches are increasingly being used to guide the optimization of existing catalyst systems. acs.org
The design process often involves a workflow that combines quantum chemical calculations with data-driven approaches like machine learning. High-throughput computational screening is a powerful technique where large virtual libraries of ligands are computationally evaluated for their predicted performance in a catalytic reaction. Descriptors for these ligands, such as steric and electronic parameters, are calculated and used to build quantitative structure-activity relationship (QSAR) models.
For example, a new phosphine (B1218219) ligand for a nickel-catalyzed reaction could be designed by first performing DFT calculations on a known catalyst to understand the key features that control its activity and selectivity. Then, a virtual library of new ligands with systematic variations in their structure could be generated. High-throughput screening could be used to calculate key descriptors for all these ligands. Finally, machine learning models, trained on existing experimental or computational data, could predict the performance of the catalysts with these new ligands, identifying the most promising candidates for experimental synthesis. geneonline.commdpi.comgeneonline.comrsc.org
Recent advances have seen the application of machine learning to predict the catalytic activities of nickel complexes. For instance, a model was developed for α-diimino nickel catalysts in ethylene (B1197577) polymerization, which successfully correlated catalyst structure with activity. mdpi.com Such models provide valuable insights that can guide the design of new catalysts. mdpi.com While these examples may not always start directly from a bis(1,5-cyclooctadiene) precursor in the final application, the fundamental principles of ligand design are directly transferable to systems that do. The lability of the COD ligands makes Ni(COD)₂ an ideal platform for the in situ generation and screening of catalysts designed through such computational workflows.
The general workflow for the in silico design of a catalyst based on a bis(1,5-cyclooctadiene) metal precursor can be summarized as follows:
Mechanistic Understanding: Use DFT to elucidate the full catalytic cycle and identify the rate-determining and selectivity-determining steps for a known catalyst.
Descriptor Generation: Create a virtual library of potential ligands and calculate relevant steric and electronic descriptors.
Performance Prediction: Use QSAR or machine learning models to predict the catalytic performance (e.g., turnover frequency, enantioselectivity) for each ligand in the library.
Candidate Selection: Identify the most promising ligand candidates based on the computational predictions.
Experimental Validation: Synthesize the designed catalyst system, often starting from Ni(COD)₂, and experimentally test its performance.
This iterative cycle of computational design and experimental validation holds immense promise for the rapid discovery of next-generation catalysts for a wide range of chemical transformations.
Emerging Directions and Future Research Frontiers for Bis 1,5 Cyclooctadiene Metal Complexes
Development of Highly Active and Selective Catalytic Systems
The development of highly active and selective catalytic systems based on bis(1,5-cyclooctadiene) metal complexes is a cornerstone of contemporary chemical research. These complexes, featuring central metals such as nickel, rhodium, and iridium, are pivotal in a myriad of organic transformations due to the labile nature of the cyclooctadiene (COD) ligand, which is readily displaced to generate catalytically active species. researchgate.net
Bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂), for instance, is a widely used precursor for a variety of nickel(0) catalysts. strem.com It has proven to be an effective catalyst in numerous reactions, including cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. chemeurope.comtcichemicals.comacs.org The reactivity and selectivity of these nickel-catalyzed systems can be finely tuned by the introduction of ancillary ligands. For example, the combination of Ni(COD)₂ with tricyclohexylphosphine is an efficient catalyst for the cross-coupling of aryl arenesulfonates with electron-poor fluoro-containing arylboronic acids. tcichemicals.com
In the realm of asymmetric catalysis, bis(1,5-cyclooctadiene) rhodium complexes, often in the form of the dimer [Rh(COD)Cl]₂, are extensively used as catalyst precursors for asymmetric hydrogenation reactions. wikipedia.org The addition of chiral phosphine (B1218219) ligands to the rhodium center generates highly effective asymmetric catalysts capable of producing chiral molecules with high enantioselectivity. chemeurope.comwikipedia.org These catalytic systems are crucial in the pharmaceutical industry for the synthesis of enantiomerically pure drug candidates. wikipedia.org
Iridium complexes bearing the bis(1,5-cyclooctadiene) ligand have emerged as powerful catalysts for C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. liverpool.ac.uk This strategy offers a more atom-economical and environmentally benign approach to the synthesis of complex organic molecules. The versatility of these iridium catalysts is demonstrated by their ability to be transformed into various coordination modes, including those initiated by intramolecular C-H activation of the COD ligand itself. beilstein-journals.orgbeilstein-journals.org
Table 1: Examples of Highly Active and Selective Bis(1,5-cyclooctadiene) Metal Catalytic Systems
| Metal | Ancillary Ligand | Reaction Type | Substrates | Key Findings |
|---|---|---|---|---|
| Nickel | Tricyclohexylphosphine | Cross-Coupling | Aryl arenesulfonates and arylboronic acids | Efficient coupling with electron-poor fluoro-containing arylboronic acids. tcichemicals.com |
| Rhodium | Chiral diphosphine ligands (e.g., ptbp-skewphos) | Asymmetric Hydrogenation | Tetrasubstituted enamines | High conversion and enantioselectivity (>95% ee) for sterically hindered substrates. liverpool.ac.uk |
| Iridium | Trimethylphosphine | C-H Activation | 1,5-cyclooctadiene (B75094) (intramolecular) | Facile intramolecular C-H activation of the COD ligand leading to various coordination modes. beilstein-journals.orgbeilstein-journals.org |
Sustainability Aspects in Synthesis and Application of Bis(1,5-cyclooctadiene) Metal Catalysts
The growing emphasis on green chemistry has spurred research into more sustainable practices for the synthesis and application of bis(1,5-cyclooctadiene) metal catalysts. Key areas of focus include the use of environmentally benign solvents, catalyst recycling, and the development of synthetic routes that avoid hazardous reagents.
The synthesis of metal complexes, including those with bis(1,5-cyclooctadiene) ligands, is increasingly being explored in green solvents such as water and ionic liquids. nih.govresearchgate.net These solvents offer a safer alternative to traditional volatile organic compounds. The development of water-soluble Schiff base ligands, for example, allows for the synthesis of metal complexes in aqueous media, aligning with the principles of green chemistry. researchgate.net
Catalyst recycling is another critical aspect of sustainable chemistry, particularly for catalysts based on precious metals like rhodium and iridium. rsc.org Efficient recovery and reuse of these catalysts can significantly reduce costs and minimize the environmental impact associated with metal mining and disposal. Methodologies for the recycling of organoiridium waste, for instance, have been developed to quantitatively recover iridium without the generation of inert metallic iridium, allowing for its reconversion into active catalyst precursors like [(1,5-cyclooctadiene)IrCl]₂. rsc.orgbeilstein-archives.org
Furthermore, efforts are being made to develop synthetic protocols that circumvent the need for air- and moisture-sensitive reagents like Ni(COD)₂. One such approach involves the in situ generation of the active nickel(0) species from stable nickel(II) salts and a reducing agent. For example, a combination of activated zinc dust and NiBr₂ has been shown to be an effective substitute for Ni(COD)₂ in the synthesis of porous aromatic frameworks. wikipedia.org This method utilizes bench-stable reagents and can be performed on a larger scale without the need for an inert atmosphere glovebox. wikipedia.org Another innovative approach to improve the handling of air-sensitive Ni(COD)₂ is its encapsulation in paraffin wax, which renders it stable to air and moisture for benchtop use. rsc.org
Integration with Flow Chemistry and Process Intensification Methodologies
The integration of bis(1,5-cyclooctadiene) metal-catalyzed reactions with continuous flow technology represents a significant step towards process intensification. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. beilstein-journals.orguni-regensburg.de
While the application of bis(1,5-cyclooctadiene) metal complexes in continuous flow is still an emerging field, several studies have demonstrated its feasibility and benefits. For instance, rhodium complexes derived from [Rh(COD)Cl]₂ have been successfully employed in continuous flow asymmetric hydrogenation reactions. beilstein-journals.org In one example, a rhodium catalyst was immobilized on a solid support and used in a packed-bed reactor for the continuous asymmetric hydrogenation of dimethyl itaconate in supercritical carbon dioxide, achieving good enantioselectivity. beilstein-journals.org
The transition from batch to continuous flow for reactions catalyzed by bis(1,5-cyclooctadiene) metal complexes requires careful optimization of reaction parameters such as flow rate, temperature, and pressure to achieve high conversion and selectivity. The development of robust and recyclable heterogeneous catalysts based on these complexes will be crucial for the widespread adoption of this technology in industrial settings.
Exploration of Novel Reactivity Modes and Substrate Scope
A key frontier in the field of bis(1,5-cyclooctadiene) metal catalysis is the exploration of novel reactivity modes and the expansion of substrate scope. Researchers are continually pushing the boundaries of what these catalysts can achieve, leading to the development of new synthetic methodologies.
One area of intense investigation is the discovery of new cycloaddition reactions. rsc.orgnichia.co.jp While traditional Diels-Alder reactions are well-established, metal catalysts can enable formally forbidden or challenging cycloadditions. For instance, bis(1,5-cyclooctadiene) metal complexes have been used to catalyze novel [4+2] cycloadditions where the 1,5-cyclooctadiene ligand itself can act as a bis-homodiene partner. nichia.co.jp
Asymmetric catalysis remains a major focus, with the development of new chiral ligands for bis(1,5-cyclooctadiene) metal complexes leading to improved enantioselectivity in a variety of transformations. strem.comwikipedia.org Chiral-at-metal complexes, where the metal center itself is the source of chirality, represent a minimalist yet powerful strategy for asymmetric catalysis. wikipedia.org These complexes have been successfully applied in a range of asymmetric transformations, including Lewis acid catalysis and photoredox catalysis. wikipedia.org
The expansion of the substrate scope for known reactions is another important research direction. For example, nickel-catalyzed cross-coupling reactions, traditionally performed with aryl halides, have been extended to include less reactive electrophiles like aryl arenesulfonates. tcichemicals.com Similarly, the development of more active and robust catalysts has enabled the asymmetric hydrogenation of challenging substrates, such as sterically hindered tetrasubstituted enamines, with high efficiency and enantioselectivity. liverpool.ac.uk
Interdisciplinary Applications in Energy, Materials Science, and Environmental Catalysis
The versatility of bis(1,5-cyclooctadiene) metal complexes extends beyond traditional organic synthesis, finding applications in diverse and interdisciplinary fields such as energy, materials science, and environmental catalysis.
In the realm of energy, these complexes are being explored as catalysts for reactions relevant to renewable energy technologies. For instance, iridium complexes derived from bis(1,5-cyclooctadiene) precursors are investigated for their potential in catalytic processes such as acceptorless dehydrogenation, which is relevant to hydrogen storage and release.
In materials science, bis(1,5-cyclooctadiene) metal complexes are employed in the synthesis of polymers and advanced materials. Ni(COD)₂ is a well-known catalyst for olefin polymerization and has been used in the synthesis of various polymers. These catalysts also play a role in the formation of porous aromatic frameworks (PAFs), which are materials with high surface areas and potential applications in gas storage and separation. wikipedia.org Furthermore, palladium complexes derived from dichloro(1,5-cyclooctadiene)palladium have been used to induce the folding of single polymer chains into nanoparticles, which can then serve as nanoreactors for catalytic reactions.
In the field of environmental catalysis, transition metal complexes, including those that can be prepared from bis(1,5-cyclooctadiene) precursors, are being investigated for the degradation of pollutants. Photocatalytic processes using metal-organic frameworks (MOFs) and other metal-based materials show promise for the remediation of organic pollutants in wastewater. While direct applications of bis(1,5-cyclooctadiene) complexes in this area are still emerging, their role as versatile precursors for a wide range of catalytically active transition metal species positions them as valuable tools for developing new environmental catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
